Differential PP2A Inhibition Potency and Selectivity Ratio Compared to Cantharidin and Analogs
In a direct enzymatic assay, (Rac)-Norcantharidin exhibits potent inhibition of PP2A with an IC50 of 3.0 ± 0.4 μM, demonstrating approximately 3-fold selectivity for PP2A over PP1 (IC50 = 9.0 ± 1.4 μM) [1]. This contrasts sharply with cantharidin, which is a more potent but less selective inhibitor, and with synthetic norcantharidin analogs such as compound 23, which display a 7-fold improvement in PP1 versus PP2A selectivity [2]. These data establish the specific selectivity profile of the unmodified (Rac)-Norcantharidin scaffold as a reference point for research applications.
| Evidence Dimension | PP2A Inhibition (IC50) and Selectivity (PP1/PP2A) |
|---|---|
| Target Compound Data | PP2A IC50 = 3.0 ± 0.4 μM; PP1 IC50 = 9.0 ± 1.4 μM (3-fold PP2A selectivity) |
| Comparator Or Baseline | Cantharidin (more potent, less selective); Analog 23 (PP2A IC50 = 85 ± 3 μM, PP1/PP2A = 0.56, 7-fold PP1 selectivity) |
| Quantified Difference | Norcantharidin is 28-fold more potent against PP2A than analog 23 (3.0 μM vs. 85 μM) and has a selectivity ratio (PP1/PP2A) of 3.0 vs. 0.56 for analog 23. |
| Conditions | In vitro enzymatic assay using recombinant protein phosphatase 1 and 2A catalytic subunits. |
Why This Matters
This precise selectivity profile is critical for experiments where PP2A-biased inhibition is required, as substitution with a PP1-selective analog would alter the downstream signaling pathways being studied.
- [1] Hill TA, Stewart SG, Gordon CP, Ackland SP, Gilbert J, Sauer B, Sakoff JA, McCluskey A. Heterocyclic substituted cantharidin and norcantharidin analogues—synthesis, protein phosphatase (1 and 2A) inhibition, and anti-cancer activity. Bioorg Med Chem Lett. 2007;17(12):3392-3397. View Source
- [2] Stewart SG, Hill TA, Gilbert J, Ackland SP, Sakoff JA, McCluskey A. Synthesis and biological evaluation of norcantharidin analogues: towards PP1 selectivity. Bioorg Med Chem. 2007;15(23):7301-7310. View Source
